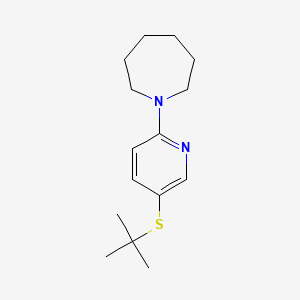

1-(5-(tert-Butylthio)pyridin-2-yl)azepane

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H24N2S |

|---|---|

Molekulargewicht |

264.4 g/mol |

IUPAC-Name |

1-(5-tert-butylsulfanylpyridin-2-yl)azepane |

InChI |

InChI=1S/C15H24N2S/c1-15(2,3)18-13-8-9-14(16-12-13)17-10-6-4-5-7-11-17/h8-9,12H,4-7,10-11H2,1-3H3 |

InChI-Schlüssel |

FCJIIUKQYUOPMZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)SC1=CN=C(C=C1)N2CCCCCC2 |

Herkunft des Produkts |

United States |

Contextual Significance of Azepane Containing Scaffolds in Medicinal and Organic Chemistry Research

The azepane ring, a seven-membered saturated heterocycle containing one nitrogen atom, is a crucial structural motif in drug discovery and development. bohrium.comnih.gov Its significance lies in its conformational flexibility, which allows it to adopt a variety of spatial arrangements. This three-dimensional character is a departure from the more common five- and six-membered rings, offering a pathway to explore new areas of chemical space. nih.gov The larger ring size of azepane can lead to improved binding to biological targets and can influence a molecule's pharmacokinetic properties.

The incorporation of azepane scaffolds into drug candidates has been a successful strategy, with over 20 FDA-approved drugs featuring this ring system. bohrium.comcolab.ws These approved therapeutics span a wide range of applications, including treatments for cancer, Alzheimer's disease, and microbial infections. bohrium.com The versatility of the azepane ring allows for the introduction of various substituents, enabling chemists to fine-tune the pharmacological profile of a compound. nih.gov This adaptability makes azepane-based structures a continuing hot topic in medicinal chemistry research, with ongoing efforts to develop new, less toxic, and highly active analogues. bohrium.com

Overview of Key Academic Research Domains for Substituted Pyridyl Azepanes

General Strategies for Azepane Ring System Construction

The seven-membered azepane ring is a key structural motif found in numerous biologically active compounds. Its synthesis, however, is often more challenging than that of five- or six-membered rings due to less favorable entropic and enthalpic factors in cyclization reactions. nih.gov Several general strategies have been developed to overcome these hurdles.

Ring Expansion Reactions from Precursor Compounds

Ring expansion reactions provide a powerful method for the synthesis of azepanes from more readily available five- or six-membered ring precursors. These transformations often involve the generation of a reactive intermediate that facilitates the insertion of a carbon or nitrogen atom into the existing ring.

One of the most classic and widely used methods is the Beckmann rearrangement , which converts a cyclohexanone (B45756) oxime into an ε-caprolactam, a direct precursor to azepane. bldpharm.comnih.gov The reaction is typically catalyzed by strong acids like sulfuric acid or polyphosphoric acid, which promote the rearrangement of the oxime. nih.gov The mechanism involves protonation of the oxime hydroxyl group, followed by a concerted migration of the anti-periplanar alkyl group to the nitrogen with concomitant loss of water. Subsequent tautomerization of the resulting nitrilium ion intermediate yields the lactam. purdue.edu

Another significant ring expansion method is the Schmidt reaction , where a ketone, such as cyclohexanone, reacts with hydrazoic acid (HN₃) in the presence of a strong acid to yield a lactam. researchgate.netchemrxiv.org The mechanism involves the addition of hydrazoic acid to the protonated ketone, followed by a rearrangement with the expulsion of dinitrogen gas. researchgate.netwikipedia.org This method has proven effective for the synthesis of various substituted lactams. nih.gov

More recent developments in ring expansion include photochemical methods. For instance, a photochemical dearomative ring expansion of nitroarenes can produce complex azepanes in a two-step process involving a singlet nitrene intermediate. nih.govresearchgate.net Additionally, piperidine (B6355638) derivatives can undergo ring expansion to form azepanes, offering a route to stereoselectively and regioselectively substituted products.

Table 1: Comparison of Ring Expansion Reactions for Azepane Synthesis

| Reaction | Precursor | Reagents | Key Features |

| Beckmann Rearrangement | Cyclohexanone Oxime | H₂SO₄, PPA, etc. nih.gov | Widely used industrially; classic method. |

| Schmidt Reaction | Cyclohexanone | HN₃, H₂SO₄ researchgate.net | Direct conversion of ketones to lactams. |

| Photochemical Ring Expansion | Nitroarenes | Blue light, H₂ nih.govresearchgate.net | Modern, mild conditions; forms complex azepanes. |

| Piperidine Ring Expansion | Substituted Piperidines | Various | Allows for stereoselective synthesis. |

Cycloaddition Reactions in Azepane Synthesis

Cycloaddition reactions offer a convergent approach to the azepane framework by combining smaller molecular fragments in a single step. While less common than for five- and six-membered rings, certain cycloaddition strategies have been successfully employed.

The Diels-Alder reaction , a powerful tool for forming six-membered rings, can be adapted for azepine synthesis, which can then be reduced to azepanes. This typically involves the reaction of a diene with a suitable dienophile to construct a six-membered ring that can be subsequently elaborated into the seven-membered azepine system through further transformations. For example, a multi-step synthesis including a Diels-Alder reaction has been disclosed for preparing azepines. Dihydro-1H-azepines, synthesized via ring-expansion, can undergo highly stereoselective [4+2] cycloaddition reactions with heterodienophiles.

A formal [5+2] cycloaddition approach has also been developed, involving the condensation of pyrrolidinone with aldehydes to form N-vinylpyrrolidinones, which then undergo a photochemical rearrangement to yield substituted azepin-4-ones. This method provides access to functionalized azepane precursors under relatively mild conditions.

Condensation and Cyclocondensation Approaches for Azepane Frameworks

Condensation reactions, which involve the joining of two molecules with the elimination of a smaller molecule like water, are a fundamental strategy in heterocycle synthesis. For azepane synthesis, this can involve the cyclization of a linear precursor containing the requisite seven atoms for the ring.

A common approach is the intramolecular cyclization of a long-chain amino acid or its derivative. For example, the cyclization of 7-aminoheptanoic acid or its esters can yield azepan-2-one (B1668282) (ε-caprolactam). Another strategy involves the condensation of a diamine with a dicarbonyl compound. While more commonly used for smaller rings, with appropriate long-chain precursors, this can be adapted for azepane synthesis. For instance, the reaction of a 1,6-diamine with a suitable dicarbonyl equivalent could, in principle, lead to a dihydrodiazepine, which could be further modified to an azepane. Tandem amination/cyclization reactions of functionalized allenynes with amines have also been developed to synthesize functionalized azepines.

Specific Synthesis Routes for Substituted Pyridyl Azepane Derivatives

The synthesis of the target molecule, 1-(5-(tert-Butylthio)pyridin-2-yl)azepane, requires the strategic connection of the azepane ring to the 2-position of a pyridine ring that is also substituted at the 5-position with a tert-butylthio group.

Strategies for Incorporating the tert-Butylthio Moiety

The introduction of a tert-butylthio group onto a pyridine ring can be achieved through several methods. A common approach is the nucleophilic aromatic substitution (SNAr) of a suitable halopyridine with a tert-butylthiolate salt. For instance, reacting a 2-halo-5-nitropyridine with sodium tert-butylthiolate can introduce the tert-butylthio group at the 5-position, with the nitro group serving as an activating group for the substitution. The nitro group can then be reduced to an amino group, which can be subsequently removed or transformed.

Alternatively, the tert-butylthio group can be introduced via palladium-catalyzed cross-coupling reactions. For example, the Buchwald-Hartwig amination methodology can be extended to C-S bond formation, coupling a halopyridine with tert-butylthiol.

Synthetic Pathways for Introduction of Pyridine Substituents

The final step in the synthesis of this compound would likely involve the formation of the C-N bond between the pyridine ring and the azepane nitrogen. Two primary strategies are commonly employed for this transformation: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr): This approach involves the reaction of a 2-halopyridine derivative, such as 2-chloro-5-(tert-butylthio)pyridine, with azepane. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the 2- and 4-positions. The reaction is often carried out at elevated temperatures, sometimes in the presence of a base to neutralize the hydrogen halide formed. The reactivity of the halopyridine is influenced by the nature of the halogen (F > Cl > Br > I) and the presence of other substituents on the ring.

Palladium-Catalyzed Buchwald-Hartwig Amination: This has become a premier method for forming C-N bonds and offers a milder and more general alternative to SNAr. In this reaction, a 2-halopyridine or a 2-pyridyl triflate is coupled with azepane in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction and a variety of phosphine ligands have been developed to couple a wide range of amines and aryl halides.

A plausible synthetic route to this compound could commence with a commercially available substituted pyridine, such as 2-chloro-5-nitropyridine. Nucleophilic substitution of the chloro group with azepane, followed by reduction of the nitro group and subsequent diazotization and reaction with a tert-butylthiol source, could lead to the target compound. Alternatively, the tert-butylthio group could be introduced first, followed by the coupling with azepane.

Table 2: Potential Final Step Reactions for the Synthesis of this compound

| Reaction | Substrates | Catalyst/Reagents | Typical Conditions |

| Nucleophilic Aromatic Substitution | 2-Chloro-5-(tert-butylthio)pyridine + Azepane | Base (e.g., K₂CO₃, NaH) | High temperature, polar solvent (e.g., DMF, DMSO) |

| Buchwald-Hartwig Amination | 2-Halo-5-(tert-butylthio)pyridine + Azepane | Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos, BINAP), base (e.g., NaOtBu, Cs₂CO₃) | Inert atmosphere, solvent (e.g., toluene, dioxane), moderate to high temperature |

An in-depth examination of the synthetic strategies for creating this compound and its related analogues reveals a landscape of evolving chemical techniques. These methods range from achieving specific three-dimensional arrangements to employing advanced, sustainable technologies and optimizing processes for large-scale production.

Investigation of Biological Activities of 1 5 Tert Butylthio Pyridin 2 Yl Azepane Derivatives

Enzyme Inhibition Studies

Kinase Inhibition Profiles

There is no available research data on the inhibitory effects of 1-(5-(tert-Butylthio)pyridin-2-yl)azepane on protein kinases, including Protein Kinase B (PKB-alpha) and Protein Kinase A (PKA).

Other Enzymatic Targets

No studies were found that evaluated the inhibitory potential of this compound against the following enzymes:

Acetylcholinesterase

Butyrylcholinesterase

α-glucosidase

Urease

Lipoxygenase

Thymidine (B127349) Phosphorylase Inhibition

There is no documented evidence of this compound acting as an inhibitor of thymidine phosphorylase.

Receptor Binding and Modulation Investigations

Monoamine Transporter Inhibition

No research findings are available concerning the interaction of this compound with monoamine transporters, including the norepinephrine (B1679862) transporter (NET), dopamine (B1211576) transporter (DAT), and serotonin (B10506) transporter (SERT).

Sigma-1 Receptor (σ-1R) Interaction and Modulation

The sigma-1 receptor (σ-1R) is a unique ligand-operated molecular chaperone protein primarily located at the endoplasmic reticulum (ER), specifically at the interface with mitochondria (MAM - mitochondrial-associated ER membranes). nih.govnih.govnih.gov Under normal conditions, σ-1R is associated with the binding immunoglobulin protein (BiP), which keeps it in an inactive state. nih.govnih.gov Upon stimulation by agonists or under conditions of cellular stress, σ-1R dissociates from BiP and can then interact with a variety of client proteins, including ion channels and receptors, to modulate their function. nih.govnih.gov

This chaperone is implicated in a wide array of cellular functions, such as calcium signaling, neurotransmitter release, and cellular survival. nih.gov The pluripotent nature of the σ-1R makes it a compelling target for therapeutic intervention in numerous pathologies. nih.gov For instance, σ-1R ligands have shown potential in managing neuropathic pain by modulating central sensitization and pain hypersensitivity. nih.gov Furthermore, the receptor is a target for treating neuropsychiatric disorders, as it binds to many psychiatric and psychotomimetic drugs. nih.govashdin.com The interaction of σ-1R with dopamine receptors and its role in regulating reward behaviors also make it a target for addressing substance use disorders. nih.gov

Given that many psychoactive compounds with heterocyclic scaffolds bind to σ-1R, derivatives of this compound represent a class of molecules with the potential for σ-1R modulation. Their ability to act as agonists or antagonists could lead to therapeutic applications in neurology and psychiatry.

Serotonin Receptor (5-HT2C) Agonism and Selectivity

The serotonin 2C receptor (5-HT2C) is a G-protein coupled receptor that is a significant target for drugs aimed at treating a variety of central nervous system (CNS) disorders. Research into heterocycle-fused azepine derivatives has identified them as potent 5-HT2C receptor agonists with excellent selectivity over the closely related 5-HT2B receptor. nih.gov This selectivity is critical, as 5-HT2B receptor agonism has been linked to adverse cardiac effects.

Studies have shown that activating 5-HT2C receptors can inhibit the activity of serotonin neurons, often through an indirect mechanism involving the activation of local GABAergic interneurons. nih.gov This modulatory role in the serotonin system underscores the therapeutic potential of 5-HT2C agonists. For example, a series of bicyclic pyridazino[3,4-d]azepines has been synthesized and shown to be potent and selective 5-HT2C agonists. nih.gov The structure-activity relationship studies within this class of compounds aim to optimize potency and CNS penetration, which are essential for in vivo efficacy. nih.gov

The structural similarity of the azepane ring in this compound to the azepine core in these known 5-HT2C agonists suggests that its derivatives could also exhibit agonistic activity at this receptor. Achieving high selectivity for the 5-HT2C receptor over other serotonin receptor subtypes, as well as other CNS targets, would be a key objective in the development of such compounds. nih.gov

Estrogen Receptor Modulation

Selective estrogen receptor modulators (SERMs) are a class of compounds that bind to estrogen receptors and exhibit either agonistic or antagonistic effects depending on the target tissue. nih.gov This tissue-specific action has led to the development of multifunctional medicines for the prevention and treatment of conditions like breast cancer and osteoporosis. nih.gov While the therapeutic potential of SERMs is well-established, there is no specific information in the reviewed literature linking this compound or its direct derivatives to estrogen receptor modulation.

AMPA Receptor Antagonism

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor is a primary excitatory neurotransmitter receptor in the CNS, and its dysfunction is implicated in neurological diseases like epilepsy. nih.govnih.gov Consequently, AMPA receptor antagonists are of significant therapeutic interest.

One major drug discovery approach has focused on noncompetitive AMPA receptor antagonists. A notable example is perampanel, a 1,3,5-triaryl-1H-pyridin-2-one derivative, which contains a pyridin-2-yl group similar to the core structure of this compound. nih.gov Perampanel demonstrated potent activity as a noncompetitive antagonist in both in vitro and in vivo models. nih.gov Another strategy involves the development of subtype-selective AMPA receptor antagonists that act by modulating transmembrane AMPA receptor regulatory proteins (TARPs), which can offer a more refined therapeutic profile with fewer side effects. nih.gov The development of such compounds often involves scaffolds like 1,3-dihydro-2H-benzo[d]imidazol-2-ones. nih.gov

The presence of a pyridinyl moiety in this compound suggests that its derivatives could be investigated for potential AMPA receptor antagonism, following the structural precedent set by compounds like perampanel.

Antimycobacterial Activity of Azepane-Containing Compounds

Tuberculosis remains a significant global health threat, necessitating the discovery of new antitubercular agents. Research has shown that introducing nitrogen-containing functional groups, such as the azepane ring, into natural product scaffolds can yield potent antimycobacterial agents. nih.govresearchgate.net

A series of A-ring azepanes and azepanones derived from natural triterpenoids (betulonic, oleanonic, and ursonic acids) were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis (MTB) H37Rv and single-drug-resistant strains. nih.gov Several of these azepane-containing compounds demonstrated significant antimycobacterial activity, with minimum inhibitory concentration (MIC) values in the low micromolar range. nih.gov Notably, some oleanane (B1240867) and ursane (B1242777) azepanes showed better activity than the first-line drug isoniazid (B1672263) against certain resistant strains. nih.govresearchgate.net

| Compound Class | Derivative Example | Target Strain | MIC (μM) | Reference |

| Betulonic Acid | A-azepano-28-cinnamoyloxybetulin | MTB H37Rv | 2 | nih.gov |

| A-azepano-28-cinnamoyloxybetulin | INH resistant | 4 | nih.gov | |

| A-azepano-28-cinnamoyloxybetulin | RIF resistant | 1 | nih.gov | |

| A-azepano-28-cinnamoyloxybetulin | OFX resistant | 1 | nih.gov | |

| Oleanonic/Ursonic Acid | Ursane type A-azepano-cinnamoates | MTB H37Rv | 3.125 | nih.gov |

MIC: Minimum Inhibitory Concentration; INH: Isoniazid; RIF: Rifampicin; OFX: Ofloxacin.

These findings indicate that the azepane moiety is a promising structural feature for the design of new antitubercular drugs. This opens a potential avenue for investigating the antimycobacterial properties of other azepane-containing molecules like this compound.

Antiproliferative and Anticancer Activity Mechanisms

The search for novel anticancer agents is a major focus of pharmaceutical research. Many heterocyclic compounds have been shown to possess antiproliferative activity through various mechanisms of action. nih.gov These mechanisms often involve inducing apoptosis (programmed cell death), causing cell cycle arrest, or inhibiting key signaling pathways that are overactive in cancer cells. nih.govnih.gov

Compounds with structures related to this compound have demonstrated antiproliferative effects. For example, derivatives of 5-chloro-indole-2-carboxylate have been developed as potent inhibitors of mutant EGFR and BRAF pathways, which are critical drivers in several cancers. nih.gov Some of these compounds showed potent antiproliferative activity with GI50 values (concentration causing 50% growth inhibition) in the nanomolar range against various cancer cell lines. nih.gov

| Compound | Substitution (R) | Mean GI50 (nM) | Target Cancer Cell Line (Example) | GI50 (nM) | Reference |

| 3b | p-pyrrolidin-1-yl | 31 | MCF-7 (Breast) | 32 | nih.gov |

| 3e | m-piperidin-1-yl | 29 | NCI-H460 (Lung) | - | nih.gov |

| 3a | H | 35 | MCF-7 (Breast) | - | nih.gov |

| Erlotinib (Reference) | - | 33 | MCF-7 (Breast) | 40 | nih.gov |

Other mechanisms include the targeting of protein kinases, which are often dysregulated in cancer, and the induction of cellular stress. mdpi.com For instance, certain natural products inhibit cancer cell growth by generating reactive oxygen species (ROS), leading to DNA damage and apoptosis. mdpi.com The antiproliferative potential of this compound derivatives could be explored by screening them against a panel of cancer cell lines and investigating their effects on cell cycle progression and apoptosis.

Modulatory Effects on Intracellular Signaling Pathways (e.g., NF-κB signaling pathway)

The biological effects of a compound are ultimately determined by its ability to modulate intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a crucial signaling cascade that regulates inflammation, immunity, and cell survival. Its dysregulation is a hallmark of many chronic diseases, including cancer.

Several natural and synthetic compounds exert their therapeutic effects by inhibiting the NF-κB pathway. For example, the natural product deoxyelephantopin (B1239436) has been shown to inhibit NF-κB signaling as part of its anticancer activity. nih.gov Similarly, the phytosteroid diosgenin (B1670711) has been found to suppress cell proliferation and invasion in cancer models by inhibiting pathways including PI3K/Akt and NF-κB. dovepress.com Inhibition of this pathway can prevent the transcription of genes that promote cell proliferation and survival, thereby leading to an anticancer effect. nih.gov

Given the importance of the NF-κB pathway in disease, investigating whether this compound derivatives can modulate this or other key signaling cascades, such as the STAT3 or MAPK pathways, would be a critical step in elucidating their mechanism of action and therapeutic potential. nih.govdovepress.com

Structure Activity Relationship Sar Studies of 1 5 Tert Butylthio Pyridin 2 Yl Azepane Analogues

Elucidation of Key Structural Features for Biological Potency and Selectivity

The development of effective CXCR2 antagonists has revealed a general pharmacophoric model. This model typically consists of a central heterocyclic core, such as a pyridine (B92270) ring, which serves as a scaffold for substituents that engage with specific pockets within the receptor binding site. nih.govnih.gov For the class of compounds related to 1-(5-(tert-Butylthio)pyridin-2-yl)azepane, the essential features for potent CXCR2 antagonism include a substituted pyridine ring linked to a second, often bulky or lipophilic, group.

Impact of Stereochemistry and Enantiomeric Forms on Biological Activity

Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of a molecule dictates its interaction with chiral biological targets like receptors and enzymes. It is a well-established principle that enantiomers of a chiral drug can exhibit significant differences in their biological activity, pharmacokinetics, and toxicity.

For antagonists of G protein-coupled receptors like CXCR2, the specific orientation of functional groups is critical for establishing the precise intermolecular interactions required for high-affinity binding. While specific studies on the enantiomeric forms of this compound are not detailed in the provided search results, research on other receptor antagonists highlights the importance of chirality. For example, in a series of endothelin-A receptor antagonists built on a chromene skeleton, the (R)-configuration was found to be essential for potent binding affinity. researchgate.net Therefore, it is highly probable that if a chiral center exists within the azepane ring or its substituents, the biological activity of this compound analogues would be stereospecific. The separation and evaluation of individual enantiomers would be a critical step in the optimization of any lead compound from this series.

Influence of Substituent Variations on the Azepane and Pyridine Ring Systems

Role of the tert-Butylthio Group in Modulating Activity

The thioether linkage (-S-) and the associated bulky alkyl group (tert-butyl) are critical components for the biological activity of this compound class. In related series of CXCR2 antagonists, the presence of a sulfur linker was found to be crucial for imparting antagonistic activity. nih.gov When the sulfur atom in a related pyrido[3,4-d]pyrimidine (B3350098) series was replaced with an oxygen or an amino group, the resulting compounds were devoid of CXCR2 antagonistic activity. nih.gov This highlights the specific role of the sulfur atom, which may involve direct interaction with the receptor, influencing the electronic properties of the pyridine ring, or controlling the conformational flexibility between the pyridine and azepane rings.

Systematics of Azepane Ring Substitutions

While specific data on azepane substitutions for the title compound are limited, general SAR principles for GPCR antagonists suggest that modifications to this part of the molecule would modulate affinity and selectivity. Substituents on the azepane ring could probe additional binding interactions, alter the ring's conformation, or affect the compound's physicochemical properties like solubility and membrane permeability.

Table 1: Illustrative Impact of Amine Ring Variation on Receptor Antagonism in Related Systems

| Base Scaffold | Amine Moiety | Relative Potency | Rationale for Activity Change |

| Substituted Pyridine | Azepane | Potent | Optimal size and lipophilicity for hydrophobic pocket |

| Substituted Pyridine | Piperidine (B6355638) (6-membered) | Often Potent | Slightly smaller size may alter fit in binding pocket |

| Substituted Pyridine | Pyrrolidine (5-membered) | Variable | Reduced size may lead to loss of key hydrophobic contacts |

| Substituted Pyridine | Substituted Azepane | Potentially Improved | Substituents can probe for additional favorable interactions |

This table is illustrative and based on general SAR principles for GPCR antagonists, as specific comparative data for this compound was not available in search results.

Effects of Substitutions on the Pyridine Moiety

The pyridine ring acts as a central scaffold, and its substitution pattern is a key determinant of biological activity. nih.gov Studies on various pyridine-containing antagonists show that adding or modifying substituents can fine-tune receptor affinity, selectivity, and pharmacokinetic properties. nih.govnih.gov For example, in a series of nicotinamide-based CXCR2 antagonists, the presence of a 4-fluorophenylcarbamoyl group at the 5-position of the pyridine ring was a key feature of the potent antagonist SX-517. nih.gov

In another study on pyrido[3,4-d]pyrimidine CXCR2 antagonists, the introduction of a 6-furanyl group on the pyridine-fused ring system maintained potent activity, whereas adding a methyl group to the furan (B31954) or an amino group at the same position led to a complete loss of activity. nih.gov This demonstrates that the electronic and steric properties of substituents on the pyridine ring are highly sensitive and must be carefully optimized.

Table 2: Effect of Pyridine Ring Substitutions on Activity in Analogous Antagonist Systems

| Compound Series | Substitution on Pyridine Ring | Effect on CXCR2 Antagonism | Reference |

| Pyrido[3,4-d]pyrimidines | 6-Furanyl | Activity maintained (IC₅₀ = 0.54 µM) | nih.gov |

| Pyrido[3,4-d]pyrimidines | 6-(5-Methylfuranyl) | Complete loss of activity | nih.gov |

| Pyrido[3,4-d]pyrimidines | 6-Amino | Complete loss of activity | nih.gov |

| Mercapto-nicotinamides | 5-(4-Fluorophenylcarbamoyl) | Potent dual antagonism (IC₅₀ = 36-38 nM) | nih.gov |

Conformational Analysis and its Correlation with Observed Biological Profiles

Conformational analysis, typically performed using computational modeling and confirmed by techniques like NMR spectroscopy, is essential to understand the spatial relationship between the key pharmacophoric elements. For this class of compounds, the relative orientation of the lipophilic tert-butyl group, the hydrogen-bond accepting nitrogen of the pyridine, and the bulky azepane ring is critical. The observed high potency of these antagonists suggests that the molecule adopts a conformation that maximizes favorable interactions—such as hydrophobic and potential hydrogen-bonding or π-stacking interactions with the pyridine ring—and minimizes steric clashes within the CXCR2 binding pocket. The correlation between the calculated low-energy conformers and the observed biological activity is a cornerstone of rational drug design for this and other GPCR antagonist series. researchgate.net

Ligand-Target Binding Interactions and Structural Determinants of Efficacy

The exploration of Structure-Activity Relationships (SAR) for analogues of this compound has been a key focus in the development of selective positive allosteric modulators (PAMs) for the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). These efforts aim to enhance cognitive function in conditions like Alzheimer's disease by targeting a site on the receptor distinct from the highly conserved orthosteric site where acetylcholine binds. This allosteric modulation provides a pathway to achieve receptor subtype selectivity, a critical factor in minimizing side effects.

The binding of these PAMs to the M1 receptor is primarily governed by interactions within a common allosteric binding site. This site is located in the extracellular vestibule of the receptor, involving residues from transmembrane domains (TM) 2 and 7, as well as the second extracellular loop (ECL2). Site-directed mutagenesis and computational modeling studies have identified key amino acid residues that are crucial for the binding and efficacy of these modulators.

A pivotal residue in this allosteric pocket is a tyrosine in the second extracellular loop (ECL2), specifically Tyr-179, and a tryptophan residue in transmembrane domain 7, Trp-400(7.35). nih.gov These residues are critical for the activity of a wide range of structurally diverse M1 PAMs. nih.gov The interaction with these residues is a shared feature among many analogues, suggesting a common binding mode.

The structural determinants of efficacy for this class of compounds are multifaceted, involving a delicate balance between affinity for the allosteric site and the degree of positive cooperativity with acetylcholine. The general structure of these PAMs can be deconstructed into several key regions, where modifications can significantly impact their pharmacological properties.

For many M1 PAMs, a central aromatic core, a hydrogen bond acceptor, and lipophilic groups are common features. The nature and substitution pattern of the aromatic core, such as the pyridine ring in the case of this compound analogues, play a significant role in orienting the molecule within the binding pocket.

The substituent at the 5-position of the pyridine ring is crucial for modulating the electronic properties and steric interactions within the allosteric site. The tert-butylthio group in the parent compound, for instance, provides a bulky, lipophilic moiety that can occupy a hydrophobic sub-pocket. The nature of this group significantly influences potency and selectivity.

The following tables summarize the structure-activity relationships for analogues, focusing on modifications at the pyridine and azepane moieties and their impact on M1 PAM activity.

Table 1: SAR of Modifications on the Pyridine Ring

| Compound | Modification at 5-position of Pyridine | Observed M1 PAM Activity |

| Analogue A | -SCH(CH3)2 (Isopropylthio) | Moderate Potency |

| Analogue B | -S-Cyclohexyl | Increased Potency |

| Analogue C | -OCH3 (Methoxy) | Reduced Potency |

| Analogue D | -Cl (Chloro) | Variable Activity |

Table 2: SAR of Modifications on the Azepane Ring

| Compound | Modification of the Azepane Ring | Observed M1 PAM Activity |

| Analogue E | Piperidine | Decreased Potency |

| Analogue F | Pyrrolidine | Significantly Decreased Potency |

| Analogue G | 4-Methylazepane | Similar Potency |

| Analogue H | 4-Hydroxyazepane | Reduced Potency, Improved Solubility |

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is crucial for understanding the potential biological targets of a molecule and the specific interactions that stabilize the ligand-protein complex.

Detailed Research Findings: For a compound like 1-(5-(tert-Butylthio)pyridin-2-yl)azepane, docking studies would be employed to predict its binding affinity and pose within the active site of various enzymes or receptors. The pyridine (B92270) ring, a common moiety in pharmacologically active compounds, can participate in various interactions, including hydrogen bonding (if protonated), π-π stacking with aromatic residues (e.g., Tyrosine, Phenylalanine, Tryptophan), and cation-π interactions. The flexible azepane ring can adopt multiple conformations to fit optimally within a binding pocket. The lipophilic tert-butylthio group is likely to engage in hydrophobic or van der Waals interactions within a nonpolar sub-pocket of the receptor.

In studies of similar heterocyclic scaffolds, docking has been instrumental. For instance, docking studies on pyrazolo[3,4-b]pyridine derivatives against the α-amylase enzyme helped to elucidate the binding interactions with active site amino acids. mdpi.com Similarly, molecular docking of 1,3,4,11b-tetrahydro-1H-fluoreno[9,1-cd]azepines revealed key H-bonding, salt bridge, and π-π interactions contributing to their affinity for the 5-HT6 receptor. nih.gov These examples underscore how docking can rationalize structure-affinity relationships and guide the design of more potent analogs. mdpi.comnih.gov For this compound, a typical docking output would quantify the binding energy and detail the specific amino acid residues involved in the interaction.

Table 1: Hypothetical Molecular Docking Results for this compound against a Kinase Target

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Protein Kinase A | -9.2 | Val56, Ala71 | Hydrophobic |

| Protein Kinase A | -9.2 | Leu174, Met121 | Hydrophobic (tert-butylthio pocket) |

| Protein Kinase A | -9.2 | Phe239 | π-π Stacking (Pyridine ring) |

| Protein Kinase A | -9.2 | Asp186 | Hydrogen Bond (via water bridge) |

Quantum Chemical Calculations and Elucidation of Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure of molecules. These methods can determine properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential surfaces, and charge distributions, which are fundamental to understanding a molecule's reactivity and intermolecular interactions.

Detailed Research Findings: For this compound, DFT calculations would reveal the distribution of electron density across the molecule. The pyridine nitrogen atom and the sulfur atom of the tert-butylthio group are expected to be regions of high electron density, making them potential sites for hydrogen bonding or coordination. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical descriptors; the HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Computational studies on 2-amino-4,6-bis(2-pyridyl)-1,3,5-triazine using DFT have successfully examined molecular descriptors and electronic properties. academie-sciences.fr Such calculations for this compound would provide a quantitative basis for its reactivity and interaction profile. The electrostatic potential map would visually highlight the electron-rich (negative potential) and electron-poor (positive potential) regions, guiding the prediction of non-covalent interactions.

Table 2: Calculated Electronic Properties (DFT/B3LYP/6-31G*) for this compound

| Electronic Property | Calculated Value | Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation (likely on the sulfur or pyridine ring) |

| LUMO Energy | -1.2 eV | Region of electron acceptance (likely on the pyridine ring) |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates high kinetic stability and low reactivity |

| Dipole Moment | 3.8 D | Suggests significant molecular polarity |

Molecular Dynamics Simulations and Conformational Dynamics of Azepane Structures

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By simulating the atomic motions over time, MD can explore the conformational landscape of flexible molecules, such as those containing an azepane ring, and analyze the stability of ligand-protein complexes.

Detailed Research Findings: The seven-membered azepane ring of this compound is inherently flexible and can exist in multiple low-energy conformations, such as chair and boat forms. organicchemistrytutor.com MD simulations are the ideal tool to explore the conformational space available to this ring and the rotational freedom around the pyridine-azepane bond. Such studies can identify the most populated conformations in different environments (e.g., in vacuum, water, or a protein binding site). Understanding the conformational preferences is critical, as only specific conformers may be able to bind to a biological target.

Table 3: Conformational Analysis of the Azepane Ring from a Simulated Trajectory

| Conformation | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angles (°) |

|---|---|---|---|

| Twist-Chair 1 (TC1) | 0.00 | 45 | C1-N-C2-C3: 65, N-C2-C3-C4: -70 |

| Twist-Chair 2 (TC2) | 0.25 | 35 | C1-N-C2-C3: -68, N-C2-C3-C4: 72 |

| Boat | 1.80 | 15 | Variable |

| Other | >2.50 | 5 | Variable |

In Silico Prediction of Structure-Activity Relationships

In silico prediction of structure-activity relationships (SAR), often through Quantitative Structure-Activity Relationship (QSAR) models, aims to correlate variations in the chemical structure of a series of compounds with changes in their biological activity. These models use calculated molecular descriptors to predict the activity of new, untested compounds.

Detailed Research Findings: For a series of analogs based on the this compound scaffold, a QSAR study would be highly valuable. By synthesizing or computationally generating a library of derivatives (e.g., by modifying the substituent on the pyridine ring or the azepane ring) and obtaining their biological activity, a predictive model can be built. The model would use various molecular descriptors, which fall into several classes:

Electronic: Dipole moment, partial charges, HOMO/LUMO energies.

Steric: Molecular volume, surface area, specific shape indices.

Hydrophobic: LogP (partition coefficient), solvent accessible surface area.

Topological: Connectivity indices that describe molecular branching.

QSAR studies on pyridine derivatives have successfully identified key descriptors that govern their biological activity. researchgate.netnih.gov For example, a study on imidazo[1,2-a]pyridine (B132010) derivatives found that charge transfer within the molecule and the hydrophobicity of certain substituents were critical factors for activity. nih.gov A similar approach for azepane derivatives would allow for the rational, in silico design of molecules with potentially enhanced potency and optimized properties.

Table 4: Relevant Molecular Descriptors for a QSAR Model of Pyridinyl-Azepane Analogs

| Descriptor Class | Specific Descriptor | Potential Influence on Activity |

|---|---|---|

| Hydrophobic | LogP | Membrane permeability and interaction with hydrophobic pockets |

| Electronic | Pyridine Nitrogen Partial Charge | Strength of hydrogen bond accepting capability |

| Steric | Molecular Volume | Steric fit within the receptor binding site |

| Topological | Wiener Index | Correlates with molecular compactness and boiling point |

| Quantum Chemical | LUMO Energy | Ability to accept electrons in charge-transfer interactions |

Virtual Screening and De Novo Design of Novel Azepane Scaffolds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. Conversely, de novo design algorithms build novel molecules from scratch, piece by piece, within the constraints of a receptor's binding site.

Detailed Research Findings: The 1-(pyridin-2-yl)azepane (B1659455) scaffold, present in the title compound, can serve as a starting point for both virtual screening and de novo design efforts. In a scaffold-based virtual screening approach, large compound databases would be filtered to find other molecules containing this core structure, which would then be docked into a target of interest. nih.gov This focuses the search on a chemical space known to have some potential for biological activity.

In de novo design, the this compound molecule could be fragmented into smaller pieces (e.g., the azepane ring, the substituted pyridine). Design algorithms could then use these fragments as building blocks, combining them in novel ways or with other chemical fragments to generate entirely new molecular architectures tailored to a specific protein active site. mdpi.com Studies have shown the utility of exploring simple but underutilized scaffolds, such as bicyclic azepanes, to discover compounds with potent and novel pharmacology. nih.govacs.org These computational design strategies accelerate the discovery of new lead compounds by exploring vast chemical space efficiently. mdpi.comacs.org

Table 5: Computational Strategies for Scaffold-Based Drug Design

| Design Strategy | Methodology | Application to the Azepane Scaffold |

|---|---|---|

| Scaffold Hopping | Searching for isosteric replacements of the core scaffold that maintain key interactions. | Replace the azepane ring with a piperidine (B6355638) or other cyclic amine to explore new IP space. |

| Fragment-Based Growth | Start with a core fragment (e.g., substituted pyridine) and computationally "grow" substituents to fill the binding pocket. | Grow different alkyl or aryl groups from the azepane nitrogen to probe for new interactions. |

| Library Enumeration | Define a core scaffold and computationally create a virtual library by attaching a wide range of chemical building blocks at specified points. | Enumerate a library by varying substituents at the 5-position of the pyridine ring. |

Preclinical Pharmacological Investigation of Azepane Derivatives

Determination of Pharmacokinetic Profiles in Animal Models

There is no available information on the pharmacokinetic profile of 1-(5-(tert-Butylthio)pyridin-2-yl)azepane in any animal models. This includes critical parameters such as:

Absorption: The rate and extent to which the compound is absorbed into the bloodstream after administration.

Distribution: The process by which the compound is distributed throughout the various tissues and organs of the body.

Half-life: The time required for the concentration of the compound in the body to be reduced by half.

Without experimental data, any discussion on these properties would be purely speculative and would not meet the standards of a scientifically accurate report.

Analysis of Tissue Distribution and Accumulation

Specific studies detailing the distribution and potential accumulation of this compound in various tissues have not been published. Consequently, there is no data to report on which organs or tissues the compound may preferentially accumulate in, or the clearance rates from these tissues.

Assessment of Systemic Bioavailability

The systemic bioavailability of this compound, which measures the fraction of an administered dose that reaches the systemic circulation unchanged, has not been determined. This information is crucial for understanding the compound's potential efficacy and is a fundamental component of preclinical evaluation that is not currently available in the public record.

Future Directions and Identified Research Gaps for 1 5 Tert Butylthio Pyridin 2 Yl Azepane

Development of Innovative and Sustainable Synthetic Routes

The advancement of 1-(5-(tert-Butylthio)pyridin-2-yl)azepane from a theoretical molecule to a tangible asset for research hinges on the development of efficient and environmentally conscious synthetic methodologies.

Future synthetic strategies should prioritize sustainability by minimizing waste, reducing energy consumption, and utilizing greener reagents and solvents. One potential avenue for exploration is the use of high-pressure Q-tube reactor technology, which has been shown to be superior to conventional heating for the synthesis of related heterocyclic systems like chromeno[4,3-b]pyridines. nih.gov This method is noted for its safety, broad substrate scope, and simple work-up procedures. nih.gov

Another promising approach involves one-pot synthesis protocols. For instance, the use of thiourea (B124793) as an inexpensive and user-friendly sulfur source has been successfully employed in the synthesis of thioethers from indoles and p-quinone methides. rsc.org Adapting such a method could provide a direct and efficient route to the tert-butylthioether moiety on the pyridine (B92270) ring. Furthermore, exploring microwave-assisted synthesis, a green chemistry technique, could lead to the rapid and efficient production of the target molecule. researchgate.net

A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Prospective Synthetic Strategies for this compound

| Synthetic Approach | Potential Advantages | Key Research Questions |

| Cross-Coupling Reactions | High functional group tolerance, well-established methodologies. | Identification of optimal catalyst systems (e.g., Palladium, Copper) and reaction conditions. |

| Nucleophilic Aromatic Substitution (SNAr) | Potentially cost-effective, atom-economical. | Investigation of leaving group suitability on the pyridine ring and reaction kinetics. |

| C-H Activation | Direct functionalization, reduced pre-functionalization steps. | Development of selective catalysts for C-H thiolation of the pyridine ring. |

| Flow Chemistry | Enhanced safety, scalability, and reproducibility. | Optimization of reactor design and reaction parameters for continuous production. |

Exploration of Novel Biological Targets and Therapeutic Applications

The pyridine scaffold is a well-established pharmacophore present in numerous FDA-approved drugs and is known to interact with a wide array of biological targets. arabjchem.org Pyridine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. arabjchem.orgnih.gov

Given the structural features of this compound, several biological targets warrant investigation. The presence of the pyridine ring suggests potential activity against kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. nih.gov The lipophilic tert-butylthio group could facilitate membrane permeability and interaction with hydrophobic pockets in target proteins. The azepane ring, a seven-membered saturated heterocycle, may influence the conformational flexibility of the molecule, allowing it to adapt to various binding sites.

Initial biological screening should encompass a diverse range of assays to identify potential therapeutic areas. A proposed initial screening cascade is outlined in Table 2.

Table 2: Proposed Initial Biological Screening Cascade

| Target Class | Specific Examples | Rationale for Inclusion |

| Kinases | Receptor Tyrosine Kinases (e.g., EGFR), Cyclin-Dependent Kinases (CDKs) | Pyridine is a common scaffold in kinase inhibitors. nih.gov |

| G-Protein Coupled Receptors (GPCRs) | Dopamine (B1211576) Receptors, Serotonin (B10506) Receptors | Azepane derivatives have shown activity at various GPCRs. |

| Ion Channels | Calcium Channels, Sodium Channels | Modulators of ion channels often contain heterocyclic cores. |

| Enzymes | Phosphodiesterases (PDEs), Monoamine Oxidases (MAOs) | Pyridine derivatives have been identified as inhibitors of these enzymes. nih.govmdpi.com |

Advanced SAR and Lead Optimization Strategies for Improved Profiles

A systematic Structure-Activity Relationship (SAR) study will be crucial to unlock the full therapeutic potential of this compound. nih.gov This will involve the synthesis and biological evaluation of a library of analogues to understand the contribution of each structural component to the molecule's activity, selectivity, and pharmacokinetic properties. researchgate.netyoutube.com

Key areas for SAR exploration include:

Modification of the tert-Butyl Group: Replacing the tert-butyl group with other alkyl or aryl substituents will probe the impact of steric bulk and lipophilicity on target engagement and metabolic stability.

Variation of the Azepane Ring: Synthesis of analogues with different ring sizes (e.g., piperidine (B6355638), homopiperidine) or substitution patterns on the azepane ring will explore the role of the saturated heterocycle in defining the molecule's conformational preferences and binding interactions.

Substitution on the Pyridine Ring: Introduction of additional substituents on the pyridine ring could modulate the electronic properties of the molecule and provide additional vectors for interaction with the biological target.

Lead optimization efforts will focus on improving key drug-like properties such as potency, selectivity, solubility, and metabolic stability. youtube.com For example, if initial studies reveal high metabolic clearance, structural modifications aimed at "hardening" the molecule against metabolism, such as replacing a C-H bond with a C-F bond, could be explored. youtube.com

Application of Emerging Computational Methodologies in Drug Discovery

Computational approaches are indispensable tools in modern drug discovery, offering the potential to accelerate the identification and development of new therapeutic agents. gsconlinepress.comnih.gov For this compound, a variety of computational methods can be employed to guide its development.

Molecular Docking and Virtual Screening: In the absence of a known biological target, virtual screening of the compound against a library of protein structures can help to identify potential binding partners. nih.gov Once a target is identified, molecular docking can be used to predict the binding mode of the compound and guide the design of new analogues with improved affinity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound and its interactions with the target protein over time. tandfonline.com This can help to understand the structural basis of its activity and to predict the effects of structural modifications.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of a series of analogues with their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

ADMET Prediction: In silico models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its analogues. youtube.com This can help to identify potential liabilities early in the drug discovery process and to guide the design of molecules with more favorable pharmacokinetic and safety profiles.

The integration of these computational methods into the research workflow for this compound will enable a more rational and efficient approach to drug discovery. mdpi.com

Q & A

Q. What mechanistic studies are needed to clarify its mode of action in complex biological systems?

- Methodological Answer :

- Pull-down Assays : Use biotinylated analogs to identify binding partners via streptavidin affinity chromatography .

- Cryo-EM/XRPD : Resolve ligand-target co-crystal structures to map binding pockets .

- Transcriptomics : RNA-seq profiling in treated cells to uncover downstream pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.